molecular formula C13H18N4O2 B14430671 6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 80944-69-0

6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14430671
CAS No.: 80944-69-0
M. Wt: 262.31 g/mol
InChI Key: NVOWEQPSRQXFQE-UHFFFAOYSA-N
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Description

6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminobutyl group and a dihydrophthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a phthalazine derivative with an aminobutyl group under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. It may also influence cellular signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione stands out due to its unique dihydrophthalazine core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.

Properties

80944-69-0

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

6-[4-aminobutyl(methyl)amino]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C13H18N4O2/c1-17(7-3-2-6-14)9-4-5-10-11(8-9)13(19)16-15-12(10)18/h4-5,8H,2-3,6-7,14H2,1H3,(H,15,18)(H,16,19)

InChI Key

NVOWEQPSRQXFQE-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O

Origin of Product

United States

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